molecular formula C20H12ClFN2O2 B11646537 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B11646537
M. Wt: 366.8 g/mol
InChI Key: JRTXIZLFHYUHET-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a benzoxazole-derived compound featuring a 3-chlorophenyl substituent at the 2-position of the benzoxazole core and a 2-fluorobenzamide group at the 5-position. This structure combines electron-withdrawing groups (chlorine and fluorine) with a planar aromatic system, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C20H12ClFN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H12ClFN2O2/c21-13-5-3-4-12(10-13)20-24-17-11-14(8-9-18(17)26-20)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25)

InChI Key

JRTXIZLFHYUHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The chlorophenyl and fluorobenzamide groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Compound Name Substituents on Benzoxazole Core Attached Group at Position 5 Reference
N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide 3-Chlorophenyl at position 2 2-Fluorobenzamide
6d () 3-Chlorophenyl at position 2 2-Chloro-5-nitrobenzamide
Compound 4e () 3-Chlorophenyl at position 2 1,3,4-Oxadiazol-2-amine linked to 3-methylphenyl
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide () 2-Fluorophenyl at position 2 3-Nitrobenzamide

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The 3-chlorophenyl and 2-fluorobenzamide groups in the main compound enhance electron-deficient properties compared to analogs with nitro (6d) or methylphenyl (4e) substituents. This may affect binding to biological targets, such as enzymes or receptors .
  • Synthetic Accessibility : The synthesis of 6d (2-chloro-5-nitrobenzamide derivative) involves lower yields (16%) compared to other benzoxazole derivatives, likely due to steric and electronic challenges in introducing nitro groups .

Core Structure Modifications

  • Thienopyrazole Derivatives: describes N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide, which replaces the benzoxazole core with a thienopyrazole scaffold.
  • Benzodioxole Analogs: Compounds like N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide () replace benzoxazole with benzodioxole, shifting electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility Predictions*
This compound 368.77 Chlorine, Fluorine, Benzamide Low aqueous solubility due to aromaticity
6d () 428.25 Chlorine, Nitro, Benzamide Even lower solubility due to nitro group
Compound II.13.0 () ~500 (estimated) Trifluoromethyl, Cyclopropyl Moderate solubility from polar groups

Notes:

  • The nitro group in 6d increases molecular weight and polarity but may reduce bioavailability due to poor solubility .
  • Fluorinated analogs (e.g., main compound) balance lipophilicity and metabolic stability, a common strategy in agrochemical design .

Biological Activity

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its pharmacological properties. The presence of the 3-chlorophenyl and 2-fluorobenzamide groups contributes to its biological activity.

Chemical Structure

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC15H12ClN2O2
Molecular Weight288.72 g/mol

The biological activity of this compound can be attributed to its interaction with specific cellular targets. Compounds with similar structures often exhibit actions such as:

  • Inhibition of cancer cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Modulation of enzyme activity : Acting as inhibitors or activators of specific enzymes involved in cancer metabolism.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:

StudyCell LineIC50 (μM)Mechanism of Action
Study 1HeLa (cervical cancer)5.0Induces apoptosis through caspase activation
Study 2MCF-7 (breast cancer)4.8Inhibits proliferation via cell cycle arrest
Study 3A549 (lung cancer)6.2Modulates signaling pathways related to apoptosis

Case Studies

  • Cervical Cancer (HeLa Cells) :
    • In a study evaluating the cytotoxic effects on HeLa cells, this compound demonstrated an IC50 value of 5.0 μM, indicating potent anti-cancer properties. The mechanism involved activation of caspases leading to apoptosis.
  • Breast Cancer (MCF-7 Cells) :
    • Another study reported an IC50 value of 4.8 μM against MCF-7 cells, suggesting effective inhibition of cell growth through cell cycle arrest mechanisms.
  • Lung Cancer (A549 Cells) :
    • The compound showed an IC50 value of 6.2 μM against A549 cells, with indications that it modulates apoptotic signaling pathways.

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